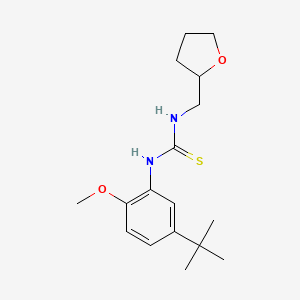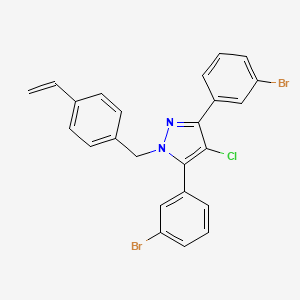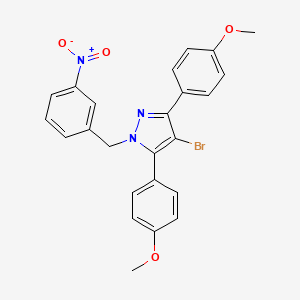![molecular formula C30H28FN3O2 B10925332 (2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10925332.png)
(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE is a complex organic compound that features a combination of indole, phenoxy, and propenamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a phenoxyethyl halide in the presence of a base.
Formation of the Propenamide Moiety: The propenamide group is formed through a condensation reaction between an appropriate amine and a cyanoacrylate derivative.
Final Coupling: The final step involves coupling the indole derivative with the propenamide moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
(E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The indole core can interact with various receptors, while the cyano and phenoxy groups can form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound is used as a rigid linker in the development of targeted protein degraders.
Organochlorine Compounds: These compounds contain at least one covalently bonded chlorine atom and have diverse applications.
Uniqueness
(E)-3-(1-{2-[4-(TERT-BUTYL)PHENOXY]ETHYL}-1H-INDOL-3-YL)-2-CYANO-N~1~-(4-FLUOROPHENYL)-2-PROPENAMIDE is unique due to its combination of an indole core, phenoxyethyl group, and propenamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C30H28FN3O2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(E)-3-[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C30H28FN3O2/c1-30(2,3)23-8-14-26(15-9-23)36-17-16-34-20-22(27-6-4-5-7-28(27)34)18-21(19-32)29(35)33-25-12-10-24(31)11-13-25/h4-15,18,20H,16-17H2,1-3H3,(H,33,35)/b21-18+ |
InChI Key |
CHVUDLZUYNBHSH-DYTRJAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(furan-2-yl)-3-methyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925250.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide](/img/structure/B10925255.png)
![6-cyclopropyl-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925257.png)


![[4-(4-Fluorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10925272.png)

![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B10925285.png)
![N'-cyclododecylidene-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B10925294.png)

![1-(4-methoxyphenyl)-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925322.png)
![3-[1',3'-dimethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10925323.png)
![N-[4-(cyanomethyl)phenyl]-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925324.png)
![2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide](/img/structure/B10925334.png)
